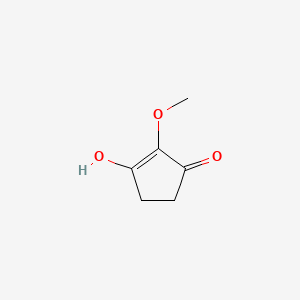

3-Hydroxy-2-methoxycyclopent-2-en-1-one

Description

Properties

CAS No. |

100191-37-5 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.127 |

IUPAC Name |

3-hydroxy-2-methoxycyclopent-2-en-1-one |

InChI |

InChI=1S/C6H8O3/c1-9-6-4(7)2-3-5(6)8/h7H,2-3H2,1H3 |

InChI Key |

CLPOZJWLQFZEKZ-UHFFFAOYSA-N |

SMILES |

COC1=C(CCC1=O)O |

Synonyms |

2-Cyclopenten-1-one,3-hydroxy-2-methoxy-(6CI,9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methoxycyclopent-2-en-1-one typically involves multi-step reactions. One common method starts with 2-Cyclopenten-1-one as the precursor. The synthetic route includes the following steps :

Step 1: Reaction with N,N,N,N,N,N-hexamethylphosphoric triamide and methyllithium in diethyl ether at 0°C under an inert atmosphere.

Step 2: Further reaction at -78°C for 1 hour under an inert atmosphere.

Step 3: Gradual warming to room temperature over 3 hours.

Step 4: Reflux with toluene-4-sulfonic acid in benzene for 6 hours using a Dean-Stark apparatus.

Step 5: Final treatment with tetrabutyl ammonium fluoride in tetrahydrofuran for 20 hours under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratories can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a cyclopentanol derivative.

Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

Oxidation: Formation of 3-methoxy-2-cyclopenten-1-one.

Reduction: Formation of 3-hydroxy-2-methoxycyclopentanol.

Substitution: Formation of various substituted cyclopentenones depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-methoxycyclopent-2-en-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include:

- 3-Ethyl-2-hydroxycyclopent-2-en-1-one (Ethylcyclopentenolone, CAS 21835-01-8): Features a hydroxyl group at position 2 and an ethyl group at position 3.

- 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene, CAS 80-71-7) : Contains a hydroxyl group at position 2 and a methyl group at position 3.

- 3-Methoxy-2-cyclohexen-1-one (CAS 16807-60-6): A cyclohexenone analog with a methoxy group at position 3.

- 2-Ethyl-3-methoxy-cyclopent-2-enone: Synthesized via TiCl4-catalyzed methylation of 2-ethyl-1,3-cyclopentanedione .

Substituent Effects :

- Hydroxy Groups: Increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Ethylcyclopentenolone and Cyclotene are used as flavoring agents, likely due to their hydrophilic interactions with taste receptors .

- Methoxy Groups : Improve stability and volatility. Methoxy-substituted compounds like 3-methoxycyclopent-2-en-1-one are intermediates in Grignard reactions for alkyl chain introduction (e.g., 3-hexylcyclopent-2-en-1-one synthesis) .

Physical and Chemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Application |

|---|---|---|---|---|---|---|

| 3-Ethyl-2-hydroxycyclopent-2-en-1-one | 21835-01-8 | C₇H₁₀O₂ | 126.15 | Not reported | Not reported | Flavoring agent (food) |

| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | 80-71-7 | C₆H₈O₂ | 112.13 | Not reported | Not reported | Fragrance (maple odor) |

| 3-Methoxy-2-cyclohexen-1-one | 16807-60-6 | C₇H₁₀O₂ | 126.15 | 233 | 1.03 | Synthetic intermediate |

| 3-Hexylcyclopent-2-en-1-one | Not provided | C₁₁H₁₈O | 166.26 | Not reported | Not reported | Fragrance precursor |

Notes:

- Ethylcyclopentenolone and Cyclotene are regulated for industrial use, with safety data sheets highlighting precautions for skin/eye contact .

- Methoxy-substituted cyclohexenones exhibit higher boiling points (e.g., 233°C for 3-methoxy-2-cyclohexen-1-one) due to increased molecular weight and intermolecular interactions .

Q & A

Basic: What are the optimized synthetic routes for 3-Hydroxy-2-methoxycyclopent-2-en-1-one under laboratory conditions?

Methodological Answer:

Synthesis typically involves cyclopentenone derivatives as precursors. For example, halogenation of methylcyclopentanone followed by hydrolysis can yield structurally similar cyclopentenones . Solvent selection (e.g., ethanol or dichloromethane) and catalysts (e.g., acid/base systems) significantly impact yields. A critical step is maintaining anhydrous conditions to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for isolating high-purity products . Yield optimization requires iterative adjustments to reaction time (6–24 hours) and temperature (25–80°C), balancing steric and electronic effects of substituents .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches, critical for confirming functional groups .

- NMR :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Cross-referencing with NIST Chemistry WebBook spectral libraries ensures accuracy .

Basic: What are the critical safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particles are generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors. Closed systems are preferred for volatile intermediates .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to minimize degradation .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, predicting nucleophilic/electrophilic sites. For example:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate kinetic stability and regioselectivity in cycloadditions .

- Transition State Analysis : Simulates activation energies for ring-opening or substitution reactions, validated against experimental kinetic data .

NIST thermochemical data (e.g., enthalpy of formation) refine computational parameters .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Meta-Analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) to control variability. Adjust for purity differences via HPLC validation .

- Dose-Response Curves : Re-evaluate EC₅₀ values under consistent conditions (pH, temperature) to identify outlier data .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways and confirm target interactions .

Advanced: What are the challenges in elucidating the reaction mechanisms involving this compound?

Methodological Answer:

- Intermediate Detection : Use low-temperature NMR (-40°C) or time-resolved IR to capture transient species like enolates or radicals .

- Stereochemical Outcomes : Chiral HPLC or X-ray crystallography (e.g., derivatives in ) resolve enantiomeric excess in asymmetric syntheses .

- Kinetic Isotope Effects (KIE) : Deuterated analogs differentiate between concerted and stepwise mechanisms .

Advanced: How to assess its potential as a pharmaceutical intermediate considering toxicity?

Methodological Answer:

- In Silico Toxicity Prediction : Tools like ProTox-II screen for mutagenicity or hepatotoxicity based on structural alerts (e.g., α,β-unsaturated ketone moiety) .

- In Vitro Assays : Ames test (mutagenicity) and CYP450 inhibition studies prioritize compounds for further development .

- IFRA Standards : Reference dermal sensitization thresholds (e.g., ≤0.1% in topical formulations) to establish safe handling limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.